

In-depth Technical Guide: Photophysical Properties of Disperse Red 73

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Compound of Interest		
Compound Name:	Disperse Red 73	
Cat. No.:	B079764	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the expected photophysical properties of **Disperse Red 73** and the standard experimental methodologies for their determination. A detailed, peer-reviewed study specifically quantifying the photophysical parameters of **Disperse Red 73** is not readily available in the public domain. The quantitative data presented are estimations based on values reported for structurally analogous azo disperse dyes.

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo dye with the chemical formula $C_{18}H_{16}N_6O_2$ and a molecular weight of 348.36 g/mol .[1] Its molecular structure is characterized by a 2-cyano-4-nitroaniline group linked through an azo bridge to an N-ethyl-N-cyanoethylaniline moiety.[1] Primarily used in the textile industry for imparting a vibrant red color to synthetic fibers like polyester, its photophysical characteristics are of significant interest for potential applications in other scientific and technological fields. The interaction of **Disperse Red 73** with light is dictated by the electronic transitions within its extended π -conjugated system, which is influenced by the presence of both electron-donating and electron-withdrawing functional groups.

Molecular and Physicochemical Properties



Property	Value	Reference
IUPAC Name	3-((4-((2-cyano-4- nitrophenyl)diazenyl)phenyl) (ethyl)amino)propanenitrile	
CAS Number	16889-10-4	[1]
Molecular Formula	C18H16N6O2	[1]
Molecular Weight	348.36 g/mol	[1]
Appearance	Dark red powder	
Solubility	Soluble in ethanol, acetone, and benzene.	_

Expected Photophysical Data

The photophysical properties of azo dyes are notably influenced by their chemical structure and the polarity of their environment. In the absence of specific experimental data for **Disperse Red 73**, the following table provides estimated values based on structurally similar red azo disperse dyes.



Photophysical Parameter	Expected Value/Range	Typical Solvent	Notes
Absorption Maximum (λmax)	490 - 530 nm	Ethanol, Dichloromethane	This strong absorption band is attributed to a $\pi \to \pi^*$ electronic transition within the azo chromophore. The exact position is subject to solvatochromic shifts.
Molar Extinction Coefficient (ε)	35,000 - 55,000 M ⁻¹ cm ⁻¹	Ethanol, Dichloromethane	High molar extinction coefficients are characteristic of the intense color of azo dyes.
Emission Maximum (λem)	590 - 660 nm	Ethanol, Dichloromethane	A large Stokes shift is anticipated. The fluorescence emission is generally weak.
Fluorescence Quantum Yield (ΦF)	< 0.01	Ethanol	Azo dyes typically exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing.
Fluorescence Lifetime (τF)	0.2 - 2.5 ns	Ethanol	The short fluorescence lifetime is a direct consequence of the low quantum yield and rapid non-radiative



deactivation of the excited state.

Experimental Protocols

The following sections describe the standard experimental procedures for the characterization of the photophysical properties of disperse dyes like **Disperse Red 73**.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λ max) and molar extinction coefficient (ϵ).

Methodology:

- Sample Preparation: A concentrated stock solution of **Disperse Red 73** is prepared in a spectroscopic grade solvent (e.g., ethanol or dichloromethane). A series of dilutions are then made to achieve concentrations in the micromolar range (e.g., 1-20 μM).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.
- Measurement: The absorbance spectra of the solutions are recorded over a wavelength range of 300-800 nm, using the pure solvent as a blank reference.
- Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the peak
 of the absorption spectrum. The molar extinction coefficient (ε) is calculated from the slope of
 a Beer-Lambert plot (Absorbance vs. Concentration), where the path length of the cuvette is
 typically 1 cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem).

Methodology:

- Sample Preparation: A dilute solution of **Disperse Red 73** is prepared, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- Instrumentation: A calibrated spectrofluorometer is used.



- Measurement: The sample is excited at its λmax. The emission spectrum is scanned over a
 wavelength range that is red-shifted from the excitation wavelength (e.g., 500-850 nm).
- Data Analysis: The wavelength corresponding to the peak of the emission spectrum is identified as the emission maximum (λem).

Relative Fluorescence Quantum Yield Determination

Objective: To measure the fluorescence quantum yield (Φ F) relative to a known standard.

Methodology:

- Standard Selection: A fluorescent standard with a well-documented quantum yield and spectral properties that overlap with the sample is chosen (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).
- Sample and Standard Preparation: Solutions of the sample and the standard are prepared in the same solvent. Their concentrations are adjusted to have similar and low absorbance values (< 0.1) at the same excitation wavelength.
- Measurement: The absorption and emission spectra of both the sample and the standard are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).
- Data Analysis: The quantum yield of the sample is calculated using the following equation:

 ΦF (sample) = ΦF (std) \times [(Isample) / (Istd)] \times [(Astd) / (Asample)] \times [(nsample)² / (nstd)²]

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τF) using Time-Correlated Single Photon Counting (TCSPC).

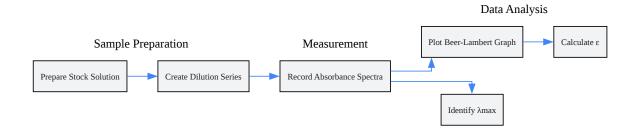
Methodology:

• Sample Preparation: A deoxygenated, dilute solution of **Disperse Red 73** is prepared.



- Instrumentation: A TCSPC instrument equipped with a pulsed light source (e.g., a picosecond diode laser), a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.
- Measurement: The instrument response function (IRF) is first measured using a scattering solution. The fluorescence decay of the sample is then recorded by exciting the sample with light pulses and timing the arrival of individual emitted photons.
- Data Analysis: The fluorescence decay data is fitted to a multi-exponential decay model after deconvolution of the IRF. The intensity-weighted average lifetime is reported as the fluorescence lifetime (τF).

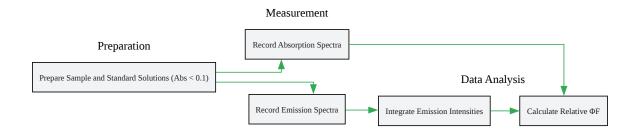
Visualized Experimental Workflows



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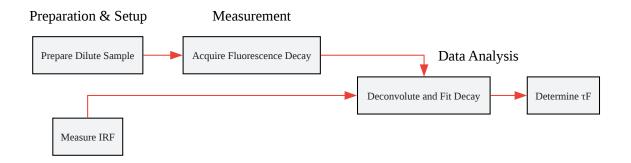
Caption: Workflow for Absorption Spectroscopy.





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Caption: Workflow for Relative Quantum Yield Measurement.



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Caption: Workflow for Fluorescence Lifetime Measurement.

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References



- 1. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm PubMed [pubmed.ncbi.nlm.nih.gov]
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